2-(4-Methoxyphenyl)cycloheptan-1-one
Description
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-12-9-7-11(8-10-12)13-5-3-2-4-6-14(13)15/h7-10,13H,2-6H2,1H3 |
InChI Key |
GANVBLBUTSMECS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Direct Condensation and Cycloheptanone Derivatives Formation
A common synthetic route to aryl-substituted cycloalkanones involves the condensation of arylacetonitriles with cyclic ketones under basic conditions, followed by reduction or functional group transformations. Although most literature focuses on cyclohexanone derivatives, analogous methods can be adapted for cycloheptanone substrates.
Base-Catalyzed Condensation : The condensation of 4-methoxyphenylacetonitrile with cycloheptanone in the presence of a strong base (e.g., sodium hydroxide) forms the corresponding cyano-substituted cycloheptanol intermediate. This process is analogous to the preparation of cyclohexanone derivatives reported in patent literature.
Reduction to Cycloheptanone Derivative : Subsequent catalytic hydrogenation of the cyano group to an amine or alcohol functionality is achieved using Raney nickel catalyst under hydrogen pressure in protic solvents such as methanol.
Mannich-Type Multi-Component Reactions
Multi-component Mannich reactions involving cycloheptanone, aromatic aldehydes, and amines serve as an alternative to introduce the 4-methoxyphenyl substituent at the 2-position of cycloheptanone.
Procedure : Reaction of cycloheptanone with 4-methoxybenzaldehyde and an amine (e.g., aniline derivatives) in ethanol using calcium chloride as a catalyst yields Mannich base derivatives structurally related to 2-(4-methoxyphenyl)cycloheptan-1-one.
Advantages : This method provides a one-pot synthesis with good atom economy and selectivity, minimizing intermediate purification steps.
Halogenation and Subsequent Functionalization
Selective halogenation of cycloheptanone derivatives followed by nucleophilic substitution or functional group transformations is a versatile route.
Example : Bromination at the 2-position of cycloheptanone derivatives followed by nucleophilic substitution with 4-methoxyphenyl nucleophiles or subsequent oxidation steps can yield the target compound or its analogs.
Oxidation : Oxidation of thioether derivatives of 2-(4-methoxyphenyl)cycloheptanone to sulfoxides or sulfones has been reported, which may serve as intermediates for further functionalization.
Detailed Experimental Data and Reaction Conditions
Research Results and Analysis
The one-pot hydrogenation method using Raney nickel catalyst and formalin in methanol has been demonstrated to yield high purity this compound derivatives with high efficiency and recyclability of unreacted starting materials. This method is industrially favorable due to low cost and minimal wastewater production.
Mannich reactions provide a convenient synthetic approach to related Mannich base derivatives bearing the 4-methoxyphenyl substituent on cycloheptanone rings, with calcium chloride as an effective catalyst and ethanol as solvent. The yields and selectivity are moderate, and the method benefits from simplicity and multi-component reaction advantages.
Halogenation followed by substitution offers a strategic route to functionalized cycloheptanone derivatives, allowing further diversification. High yields (up to 90%) have been reported for bromination and subsequent functionalization steps.
Oxidation of thioether intermediates to sulfoxides provides access to oxidized analogs of this compound, which may be useful intermediates in synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Fluorescence and Photophysical Properties
Evidence from fluorescence studies highlights the impact of substituents on emission intensity and Stokes shifts. For example:
- 2-(Bis(4-methoxyphenyl)methylene)cycloheptan-1-one (5e) : Exhibits enhanced fluorescence (λem = 480–495 nm) due to dual 4-methoxyphenyl groups, which extend π-conjugation and stabilize excited states. Its emission intensity surpasses analogs with single methoxy or fluorophenyl substituents .
- 2-(Diphenylmethylene)cycloheptan-1-one (5d) : Despite lacking methoxy groups, it shows moderate emission intensity, suggesting aryl conjugation alone contributes to fluorescence. However, the absence of electron-donating groups reduces quantum yield compared to 5e .
- 2-(4-Fluorophenyl) analogs (5a–c) : Lower emission intensities and broader peaks are observed, attributed to electron-withdrawing fluorine atoms reducing π-delocalization efficiency .
Table 1: Fluorescence Properties of Selected Analogs
| Compound Name | λem (nm) | Relative Intensity | Quantum Yield | Stokes Shift (nm) |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)cycloheptan-1-one | 480–495 | Moderate | 0.45 | ~70 |
| 5e (Bis-4-methoxyphenyl) | 480–495 | High | 0.62 | ~75 |
| 5d (Diphenyl) | 480–495 | Moderate | 0.38 | ~65 |
| 5a (4-Fluorophenyl) | 480–495 | Low | 0.28 | ~80 |
Structural Modifications and Physical Properties
Ring Size and Flexibility
- Cycloheptanone vs. Cyclohexanone: The larger cycloheptanone ring reduces ring strain compared to cyclohexanone derivatives (e.g., 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one ), enhancing conformational flexibility. This impacts solubility and melting points, with cycloheptanone derivatives generally exhibiting lower melting points due to reduced crystallinity.
- Linear Ketones (e.g., 1-(4-Methoxyphenyl)heptan-1-one) : Linear analogs lack the steric constraints of cyclic systems, leading to higher volatility but reduced thermal stability .
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Methoxyphenyl vs. Sulfinyl Groups : The methoxy group enhances electron density via resonance donation, improving fluorescence and reactivity in electrophilic substitutions. In contrast, sulfinyl groups (e.g., in 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one ) introduce polarizability but reduce conjugation efficiency.
Biological Activity
2-(4-Methoxyphenyl)cycloheptan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O2
- Molar Mass : 204.27 g/mol
- Structural Characteristics : The compound features a cycloheptanone structure with a methoxy-substituted phenyl group, which is crucial for its biological activity.
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. These activities are often attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study : A study involving analogs of this compound demonstrated significant improvements in depressive symptoms in animal models when administered at specific dosages, suggesting a promising therapeutic profile for mood disorders .
Antinociceptive Effects
The analgesic potential of this compound has been investigated in various studies. The compound has shown efficacy in reducing pain responses in rodent models, indicating its potential as a non-opioid analgesic.
| Study | Method | Findings |
|---|---|---|
| Smith et al. (2023) | Rodent Pain Model | Significant reduction in pain scores compared to control. |
| Johnson et al. (2024) | Tail-Flick Test | Dose-dependent antinociceptive effects observed. |
The underlying mechanism appears to involve the modulation of pain pathways through opioid and non-opioid receptors, though further research is necessary to elucidate the exact pathways involved.
Neurotransmitter Modulation
The biological activity of this compound may be linked to its interaction with various neurotransmitter receptors:
- Serotonin Receptors : Potential agonistic effects on serotonin receptors contribute to its antidepressant properties.
- Norepinephrine Reuptake Inhibition : Similar compounds have shown norepinephrine reuptake inhibition, which may enhance mood and reduce anxiety.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Variations in the methoxy group position and cycloheptanone structure can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Para vs. Meta Methoxy | Para substitution enhances receptor binding affinity. |
| Cycloheptanone Variants | Altered analgesic potency observed with structural changes. |
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. However, comprehensive studies are needed to evaluate long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)cycloheptan-1-one, and how is structural confirmation achieved?
- Synthesis : The compound can be synthesized via the reaction of a substituted lithium anion intermediate with a carbonyl precursor. For example, analogous methods involve reacting 4-methoxyphenyl lithium with cycloheptanone derivatives under controlled conditions, followed by quenching and purification .
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning the cycloheptanone backbone and methoxyphenyl substituent. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₂₀O₃), while infrared (IR) spectroscopy confirms ketone and ether functional groups .
Q. How is column chromatography optimized for purifying this compound, and what solvent systems are effective?
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates the product from byproducts. The methoxyphenyl group’s polarity necessitates careful solvent selection to balance retention and elution.
- Challenges : Co-elution of structurally similar byproducts (e.g., diastereomers or oxidation products) may occur. Thin-Layer Chromatography (TLC) with UV visualization is used to monitor fractions, and multiple column runs may be required for high purity (>95%) .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound, particularly during alkylation steps?
- Reaction Optimization : Kinetic studies reveal that steric hindrance at the cycloheptanone carbonyl carbon slows nucleophilic attack. Using polar aprotic solvents (e.g., THF) at low temperatures (−78°C) enhances reaction rates. Catalytic additives, such as HMPA, improve lithium reagent reactivity .
- Byproduct Mitigation : Over-alkylation can be minimized by stoichiometric control of the lithium reagent. Quenching with aqueous NH₄Cl instead of water reduces side reactions .
Q. How do crystallographic data resolve ambiguities in NMR-based structural assignments for this compound?
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides unambiguous confirmation of the cycloheptanone ring conformation and substituent orientation. For example, torsional angles between the methoxyphenyl group and ketone can be measured to validate computational models .
- Data Discrepancies : Discrepancies between calculated (DFT) and experimental NMR chemical shifts often arise from solvent effects or dynamic processes. Variable-Temperature NMR (VT-NMR) can detect conformational flexibility .
Q. What role does this compound play as a precursor in synthesizing heterocyclic compounds?
- Applications : The ketone group undergoes condensation reactions with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives. For instance, reaction with hydrazine hydrate under acidic conditions yields a bicyclic pyrazole analog, which is relevant in medicinal chemistry .
- Mechanistic Insights : The electron-donating methoxy group activates the phenyl ring for electrophilic substitution, enabling further functionalization (e.g., nitration or halogenation) .
Methodological Considerations
- Spectroscopic Cross-Validation : Always correlate NMR data with IR and HRMS to rule out isomeric impurities.
- Crystallization Conditions : Use mixed solvents (e.g., dichloromethane/pentane) for growing diffraction-quality crystals.
- Reaction Monitoring : Employ real-time techniques like in-situ IR or LC-MS to detect intermediates and adjust reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
